![molecular formula C22H30N4O2 B12273755 1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one](/img/structure/B12273755.png)
1-{4-[3-(2-tert-butyl-1H-1,3-benzodiazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl}ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[3-(2-terc-butil-1H-1,3-benzodiazol-1-il)azetidin-1-carbonil]piperidin-1-il}etan-1-ona es un complejo compuesto orgánico con aplicaciones potenciales en diversos campos de la investigación científica. Este compuesto presenta una estructura única que incluye un anillo de benzodiazol, un anillo de azetidina y un anillo de piperidina, lo que lo convierte en un tema interesante para los estudios químicos.
Métodos De Preparación
La síntesis de 1-{4-[3-(2-terc-butil-1H-1,3-benzodiazol-1-il)azetidin-1-carbonil]piperidin-1-il}etan-1-ona implica múltiples pasos, comenzando con materiales disponibles comercialmente. La ruta sintética típicamente incluye los siguientes pasos:
Formación del anillo de benzodiazol: Este paso implica la ciclización de precursores apropiados en condiciones específicas.
Introducción del anillo de azetidina: Este paso requiere el uso de derivados de azetidina y reactivos adecuados para formar el anillo de azetidina.
Acoplamiento con piperidina: El paso final implica el acoplamiento del intermedio benzodiazol-azetidina con un derivado de piperidina para formar el compuesto objetivo.
Análisis De Reacciones Químicas
1-{4-[3-(2-terc-butil-1H-1,3-benzodiazol-1-il)azetidin-1-carbonil]piperidin-1-il}etan-1-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: Este compuesto puede oxidarse utilizando agentes oxidantes comunes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica o electrofílica, dependiendo de los reactivos y las condiciones utilizadas.
Los productos principales formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
Química: Puede utilizarse como ligando en química de coordinación y como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto puede tener potencial como sonda para estudiar procesos biológicos debido a su estructura única.
Medicina: Se podría investigar su potencial terapéutico, como actividades antiinflamatorias o anticancerígenas.
Industria: El compuesto puede encontrar aplicaciones en el desarrollo de nuevos materiales o como catalizador en procesos industriales.
Mecanismo De Acción
El mecanismo de acción de 1-{4-[3-(2-terc-butil-1H-1,3-benzodiazol-1-il)azetidin-1-carbonil]piperidin-1-il}etan-1-ona no se comprende bien. Sus efectos probablemente están mediados a través de interacciones con objetivos moleculares y vías específicas. Los anillos de benzodiazol y azetidina pueden interactuar con proteínas o enzimas, modulando su actividad y dando lugar a diversos efectos biológicos.
Comparación Con Compuestos Similares
1-{4-[3-(2-terc-butil-1H-1,3-benzodiazol-1-il)azetidin-1-carbonil]piperidin-1-il}etan-1-ona se puede comparar con otros compuestos que tienen características estructurales similares:
Derivados de benzodiazol: Estos compuestos comparten el anillo de benzodiazol y pueden tener actividades biológicas similares.
Derivados de azetidina: Los compuestos con el anillo de azetidina pueden exhibir reactividad química y propiedades biológicas similares.
Derivados de piperidina: Estos compuestos comparten el anillo de piperidina y pueden tener efectos farmacológicos similares.
La singularidad de 1-{4-[3-(2-terc-butil-1H-1,3-benzodiazol-1-il)azetidin-1-carbonil]piperidin-1-il}etan-1-ona radica en su combinación de estos tres anillos, que puede conferir propiedades y aplicaciones distintas.
Propiedades
Fórmula molecular |
C22H30N4O2 |
|---|---|
Peso molecular |
382.5 g/mol |
Nombre IUPAC |
1-[4-[3-(2-tert-butylbenzimidazol-1-yl)azetidine-1-carbonyl]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C22H30N4O2/c1-15(27)24-11-9-16(10-12-24)20(28)25-13-17(14-25)26-19-8-6-5-7-18(19)23-21(26)22(2,3)4/h5-8,16-17H,9-14H2,1-4H3 |
Clave InChI |
GXRNPMZOSPLJHU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)N1CCC(CC1)C(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![10-Propyl-3,10-diazabicyclo[4.3.1]decane](/img/structure/B12273682.png)
![3-{4-[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B12273689.png)
![1-(4-Methoxyphenyl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B12273708.png)
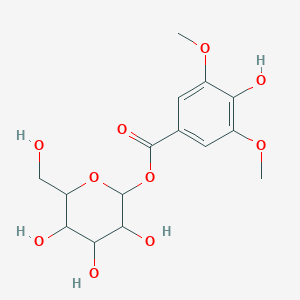

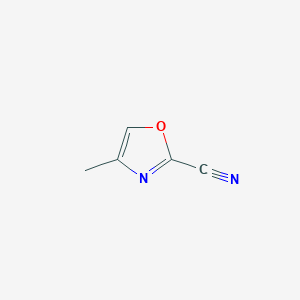
![7-{4-[5-amino-1-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl]piperazin-1-yl}-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B12273727.png)
![N-[3-(dimethylamino)-2,2-dimethylpropyl]cyclobutanamine](/img/structure/B12273732.png)
![3-(2-bromophenyl)-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}propanamide](/img/structure/B12273733.png)
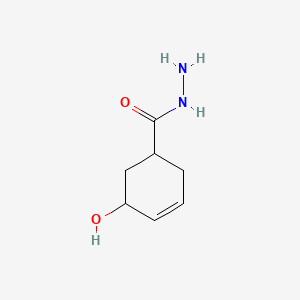
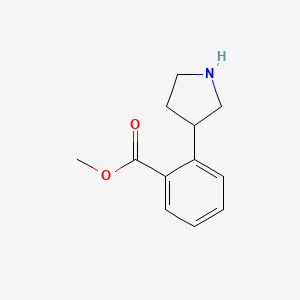

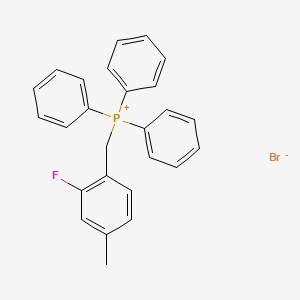
![2-(2-fluorophenoxy)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12273772.png)
